Hypothemycin

Catalog No.
S530257
CAS No.
76958-67-3
M.F
C19H22O8
M. Wt
378.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hypothemycin

CAS Number

76958-67-3

Product Name

Hypothemycin

IUPAC Name

(9E)-2,3,16-trihydroxy-18-methoxy-12-methyl-6,13-dioxatricyclo[13.4.0.05,7]nonadeca-1(15),9,16,18-tetraene-8,14-dione

Molecular Formula

C19H22O8

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C19H22O8/c1-9-4-3-5-12(20)18-15(27-18)8-14(22)17(23)11-6-10(25-2)7-13(21)16(11)19(24)26-9/h3,5-7,9,14-15,17-18,21-23H,4,8H2,1-2H3/b5-3+

InChI Key

HDZUUVQEDFZKAX-HWKANZROSA-N

SMILES

CC1CC=CC(=O)C2C(O2)CC(C(C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Hypothemycin, NSC 354462

Canonical SMILES

CC1CC=CC(=O)C2C(O2)CC(C(C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O

Isomeric SMILES

CC1C/C=C/C(=O)C2C(O2)CC(C(C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O

Description

The exact mass of the compound Hypothemycin is 378.13147 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 354462. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Resorcinols - Supplementary Records. It belongs to the ontological category of secondary alpha-hydroxy ketone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Hypothemycin is a naturally occurring resorcylic acid lactone produced by the fungus Hypomyces subiculosus. Research interest in hypothemycin stems from its ability to inhibit a specific cellular signaling pathway known as the Mitogen-Activated Protein Kinase Kinase (MEK)-Extracellular Signal-Regulated Kinase (ERK) pathway []. This pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and survival.

Inhibition of the MEK-ERK Pathway

Studies have shown that hypothemycin selectively inhibits MEK, a key enzyme within the MEK-ERK pathway []. By blocking MEK activity, hypothemycin disrupts the downstream signaling cascade, ultimately leading to the suppression of ERK activation. This has important implications for cancer research, as the MEK-ERK pathway is often hyperactive in many tumor types [].

Potential Applications in Cancer Research

The ability of hypothemycin to inhibit the MEK-ERK pathway suggests potential applications in cancer therapy. Researchers are investigating whether hypothemycin can be used to:

  • Suppress the growth and proliferation of cancer cells [].
  • Induce cancer cell death (apoptosis) [].
  • Enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy [].

Other Research Applications

Beyond cancer research, hypothemycin may have applications in other areas of scientific research. For instance, its ability to modulate cell signaling pathways could be useful for studying:

  • Cell differentiation and development [].
  • Neurodegenerative diseases [].
  • Inflammatory disorders [].

Hypothemycin is a natural compound produced by certain fungi, particularly from the genus Hypomyces. It is known for its unique chemical structure and significant biological activities, especially its potent trypanocidal effects against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's structure includes a resorcylic acid lactone core, which is crucial for its biological activity and interaction with various proteins, particularly kinases.

Hypothemycin acts as a multikinase inhibitor, meaning it can bind to and block the activity of several protein kinases. Studies have shown it inhibits kinases like VEGFR (Vascular Endothelial Growth Factor Receptor), MEK (Mitogen-Activated Protein Kinase Kinase), and FLT-3 (Fms-like tyrosine kinase 3) []. These kinases play essential roles in various cellular processes, including cell growth, proliferation, and survival. By inhibiting these kinases, Hypothemycin can potentially disrupt these processes in cancer cells or disease-causing pathogens.

, including:

  • Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: Reduction reactions are typically performed using hydrogen gas in the presence of a palladium catalyst.
  • Substitution: Nucleophilic substitution reactions can be executed with reagents such as sodium hydroxide or potassium carbonate.

These reactions can lead to modified resorcylic acid lactones with altered functional groups, potentially resulting in different biological activities .

Hypothemycin exhibits significant biological activity primarily through its inhibition of specific protein kinases. Its main target is a subset of kinases known as CDXG kinases, which play critical roles in cellular signaling pathways. The compound covalently modifies these kinases, leading to their inactivation and disruption of the mitogen-activated protein kinase signaling pathway. This mechanism underlies its effectiveness against Trypanosoma brucei, demonstrating its potential as an anti-parasitic agent .

Hypothemycin can be synthesized through various methods:

  • Natural Extraction: Traditionally, it is extracted from fungal cultures using solvent extraction techniques.
  • Chemical Synthesis: Synthetic routes often start with resorcylic acid lactones and involve multiple steps to construct the final compound.
  • Fermentation: Industrial production typically employs fermentation processes where fungi are cultivated in nutrient-rich media under controlled conditions to maximize yield .

Hypothemycin has several applications, particularly in pharmacology:

  • Antiparasitic Agent: Its primary application is in treating infections caused by Trypanosoma brucei, making it a candidate for developing new therapies for African sleeping sickness.
  • Biochemical Research: Due to its ability to selectively inhibit protein kinases, hypothemycin serves as a valuable tool in biochemical research for studying kinase functions and signaling pathways .

Studies have shown that hypothemycin interacts specifically with CDXG kinases and other proteins involved in cellular processes. For instance, quantitative mass spectrometry has been used to identify hypothemycin-binding proteins, revealing that it covalently modifies a 43 kDa protein in Trypanosoma brucei. This specificity indicates that hypothemycin may have targeted effects on cellular signaling pathways critical for the survival of the parasite .

Several compounds share structural or functional similarities with hypothemycin. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
Resorcylic AcidPhenolic compoundAntimicrobial propertiesBasic structure from which hypothemycin is derived
StaurosporineIndole alkaloidBroad-spectrum kinase inhibitorKnown for its potent inhibition of multiple kinases
GeldanamycinBenzoquinoneAnticancer activityTargets heat shock protein 90
Brefeldin AMacrolideDisrupts protein transportInhibits ADP-ribosylation of small GTPases

Hypothemycin's uniqueness lies in its specific targeting of CDXG kinases and its potent trypanocidal activity, distinguishing it from other similar compounds that may have broader or different mechanisms of action .

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

378.13146766 g/mol

Monoisotopic Mass

378.13146766 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1. Agatsuma, T., Takahashi, A., Kabuto, C., et al. Revised structure and stereochemistry of hypothemycin. Chem. Pharm. Bull. 41(2), 373-375 (1993).
2. Xu, L., Xue, J., Wu, P., et al. Antifungal activity of hypothemycin against Peronophythora litchii in vitro and in vivo. J. Agric. Food Chem. 61(42), 10091-10095 (2013).
3. Zhao, A., Lee, S.H., Mojena, M., et al. Resorcylic acid lactones: Naturally occurring potent and selective inhibitors of MEK. J. Antibiot. (Tokyo) 52(12), 1086-1094 (1999).
4. Schirmer, A., Kennedy, J., Murli, S., et al. Targeted covalent inactivation of protein kinases by resorcylic acid lactone polyketides. Proc. Nat. Acad. Sci. USA 103(11), 4234-4239 (2006).
5. Fakhouri, L., El-Elimat, T., Hurst, D.P., et al. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues. Bioorg. Med. Chem. 23(21), 6993-6999 (2015).
6. Tanaka, H., Nishida, K., Sugita, K., et al. Antitumor efficacy of hypothemycin, a new Ras-signaling inhibitor. Jpn. J. Cancer Res. 90(10), 1139-1145 (1999).

Explore Compound Types